molecular formula C13H26O3Si B8231157 4-[(tert-Butyldimethylsilyl)oxy]cyclohexanecarboxylic Acid CAS No. 676560-16-0

4-[(tert-Butyldimethylsilyl)oxy]cyclohexanecarboxylic Acid

Cat. No.: B8231157
CAS No.: 676560-16-0
M. Wt: 258.43 g/mol
InChI Key: XYXDRXIBUWZFBJ-UHFFFAOYSA-N
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Description

4-[(tert-Butyldimethylsilyl)oxy]cyclohexanecarboxylic Acid is a chemical compound that features a cyclohexane ring substituted with a carboxylic acid group and a tert-butyldimethylsilyloxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-Butyldimethylsilyl)oxy]cyclohexanecarboxylic Acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The protected intermediate is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butyldimethylsilyl)oxy]cyclohexanecarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group.

    Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-[(tert-Butyldimethylsilyl)oxy]cyclohexanecarboxylic Acid has several applications in scientific research:

    Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[(tert-Butyldimethylsilyl)oxy]cyclohexanecarboxylic Acid involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective reactions at other functional groups. The tert-butyldimethylsilyl group can be removed under acidic or basic conditions to regenerate the free hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
  • (tert-Butyldimethylsilyloxy)acetaldehyde
  • tert-Butyldimethylsilanol

Uniqueness

4-[(tert-Butyldimethylsilyl)oxy]cyclohexanecarboxylic Acid is unique due to its combination of a cyclohexane ring, a carboxylic acid group, and a tert-butyldimethylsilyloxy group. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications.

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3Si/c1-13(2,3)17(4,5)16-11-8-6-10(7-9-11)12(14)15/h10-11H,6-9H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXDRXIBUWZFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101163280
Record name 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676560-16-0
Record name 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676560-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Example 45A (6.6 g, 23.0 mmol) in tetrahydrofuran (31 mL) and methanol (20 mL) was added lithium hydroxide monohydrate (1.93 g, 46.1 mmol). The resulting mixture was heated at 60° C. for 2 hours. The heat was removed and the reaction mixture was stirred at room temperature overnight. The solvents were removed in vacuo and the solution was neutralized with 1M HCl. Ethyl acetate (200 mL) was added and the layers were separated. The aqueous layer was further extracted with ethyl acetate (2×200 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated to give the titled compound (4.5 g). MS (CI) m/z 259 (M+1)+
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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